molecular formula C15H19N5O2 B5987530 1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1-ethyl-1,2,4-triazol-3-yl)urea

1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1-ethyl-1,2,4-triazol-3-yl)urea

Cat. No.: B5987530
M. Wt: 301.34 g/mol
InChI Key: NJKGBZVWZVCRCS-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1-ethyl-1,2,4-triazol-3-yl)urea is a synthetic organic compound that features a unique combination of an isochromenyl group and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1-ethyl-1,2,4-triazol-3-yl)urea typically involves the following steps:

    Formation of Isochromenyl Intermediate: The isochromenyl group can be synthesized through a cyclization reaction of a suitable precursor.

    Attachment of Triazolyl Group: The triazolyl group can be introduced via a click chemistry reaction, often involving azide-alkyne cycloaddition.

    Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1-ethyl-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary widely depending on the specific groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications, such as antifungal or antibacterial agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1-methyl-1,2,4-triazol-3-yl)urea: Similar structure with a methyl group instead of an ethyl group.

    1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1-phenyl-1,2,4-triazol-3-yl)urea: Contains a phenyl group instead of an ethyl group.

Uniqueness

The uniqueness of 1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1-ethyl-1,2,4-triazol-3-yl)urea lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1-ethyl-1,2,4-triazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-2-20-10-17-14(19-20)18-15(21)16-9-13-12-6-4-3-5-11(12)7-8-22-13/h3-6,10,13H,2,7-9H2,1H3,(H2,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKGBZVWZVCRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=N1)NC(=O)NCC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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